molecular formula C18H19N5O2S B2482793 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-12-5

6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2482793
CAS No.: 692737-12-5
M. Wt: 369.44
InChI Key: JDZZUKXOZDESKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is an organic compound that belongs to the family of pyridazinones Its unique structure combines elements of triazoles and pyridazinones, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common approach is to start with a pyridazine derivative, which is then functionalized through various chemical reactions to introduce the triazole and allylsulfanyl groups.

  • Step 1: : Synthesis of the triazole moiety – This can be achieved by reacting an appropriate alkyl halide with a triazole derivative under basic conditions.

  • Step 2: : Introduction of the allylsulfanyl group – This involves the reaction of an allyl mercaptan with the triazole intermediate.

  • Step 3: : Formation of the pyridazinone ring – This step typically involves cyclization reactions that form the pyridazinone core of the molecule.

Industrial Production Methods

The industrial production of this compound may involve optimized reaction conditions that ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product. Reaction parameters like temperature, solvent choice, and reaction time are crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the allylsulfanyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the compound could target the triazole ring or other unsaturated bonds, depending on the conditions.

  • Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly on the phenyl and triazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction: : Sodium borohydride, catalytic hydrogenation

  • Substitution: : Halogenating agents (bromine, chlorine), alkylating agents

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives

  • Reduction: : Partially or fully reduced triazole rings

  • Substitution: : Halogenated phenyl derivatives or other substituted analogs

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Applied in the development of new catalysts for chemical reactions.

Biology

Medicine

  • Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

  • Explored as a component in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The biological activities of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone are thought to stem from its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA. The compound's mechanism of action typically involves:

  • Binding to active sites: on enzymes, thereby inhibiting their function.

  • Interaction with receptor sites: on cell membranes, influencing signal transduction pathways.

  • Intercalation into DNA strands: , potentially affecting gene expression or replication.

Comparison with Similar Compounds

Compared to other pyridazinone and triazole derivatives, 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of structural features. This gives it distinct chemical reactivity and potential biological activity.

Similar Compounds

  • 4H-1,2,4-Triazole derivatives: : Known for their antifungal and antibacterial properties.

  • Pyridazinone derivatives: : Often explored for their cardiovascular and anti-inflammatory effects.

Each of these similar compounds has its own set of activities, making this compound a unique subject of study in its own right.

Properties

IUPAC Name

6-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-12-26-18-20-19-15(22(18)4-2)13-25-16-10-11-17(24)23(21-16)14-8-6-5-7-9-14/h3,5-11H,1,4,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZZUKXOZDESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.